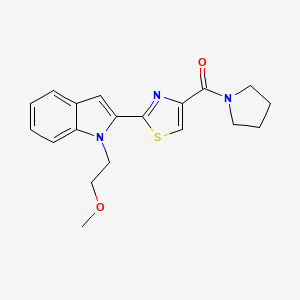
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring an indole ring, a thiazole ring, and a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Mode of action
Thiazole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes, which are involved in the inflammatory response .
Biochemical pathways
Without specific information on “(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone”, it’s difficult to say which biochemical pathways it might affect. Given that thiazole derivatives can inhibit cox enzymes, it’s possible that this compound could affect the arachidonic acid pathway, which is involved in inflammation .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have good bioavailability .
Result of action
Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of its action might be. If it does inhibit cox enzymes like other thiazole derivatives, it could potentially reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Pyrrolidine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Substituted derivatives at the pyrrolidine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2-(1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone: Lacks the methoxyethyl group, which may affect its biological activity.
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(morpholin-1-yl)methanone: Contains a morpholine moiety instead of pyrrolidine, which may influence its pharmacokinetic properties.
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone: Features a piperidine ring, potentially altering its binding affinity and selectivity.
Uniqueness
The uniqueness of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-24-11-10-22-16-7-3-2-6-14(16)12-17(22)18-20-15(13-25-18)19(23)21-8-4-5-9-21/h2-3,6-7,12-13H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEKUPTVILIEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)

![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/new.no-structure.jpg)
![[(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2716950.png)
![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)
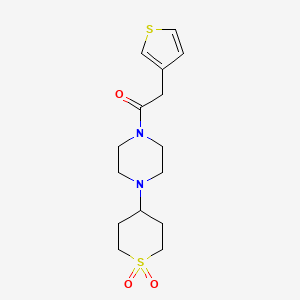
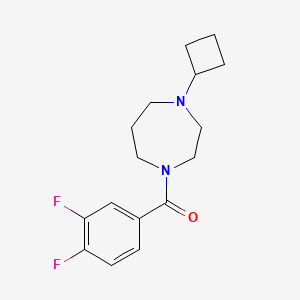


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)
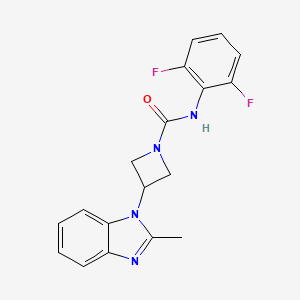
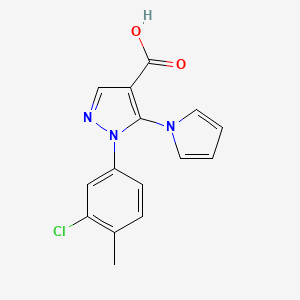
![2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2716967.png)
